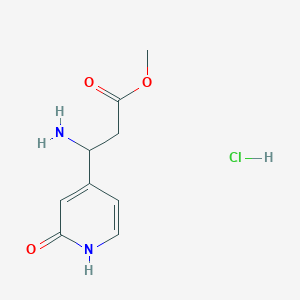

Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride

Description

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypyridinyl group, and a propanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula |

C9H13ClN2O3 |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H |

InChI Key |

DEGIVRKTWJRZMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-2-Hydroxypyridine Intermediate

A key intermediate in the synthesis of methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is 3-amino-2-hydroxypyridine. According to patent CN103664764A, the preparation of 3-amino-2-hydroxypyridine is carried out via a two-step process:

Reduction of 2-hydroxy-3-nitro-5-bromopyridine :

- The nitro compound is dissolved in a solvent such as water, methanol, or ethanol.

- A mixture of iron powder and hydrochloric acid is added, and the reaction is stirred for 0.5 to 1 hour to reduce the nitro group to an amino group, yielding 2-hydroxy-3-amino-5-bromopyridine.

Hydrogenation and Dehalogenation :

- The amino-bromo intermediate is dissolved in a basic solution (sodium hydroxide, potassium hydroxide, or calcium hydroxide).

- Strontium carbonate powder is added, and hydrogen gas is introduced in a reaction flask.

- The mixture is reacted for 3 to 4 hours under hydrogen atmosphere, leading to dehalogenation and formation of 3-amino-2-hydroxypyridine.

This method is noted for its short reaction time, energy efficiency, reduced synthesis risk, and high purity of the product suitable for further synthesis steps.

| Step | Reagents/Conditions | Time | Solvent Options | Notes |

|---|---|---|---|---|

| 1 | Fe powder + HCl, reduction | 0.5-1 hour | Water, methanol, ethanol | Converts nitro to amino group |

| 2 | H2 gas, SrCO3, base (NaOH/KOH/Ca(OH)2) | 3-4 hours | Basic aqueous solution | Dehalogenation and hydrogenation |

Preparation of 2-Amino-3-Hydroxypyridine (Related Pyridine Derivative)

Another related compound, 2-amino-3-hydroxypyridine, which is structurally similar and may be involved in alternative synthetic routes, is prepared via a distinct process involving ring-opening and sulfonation steps as per patent CN109535071B:

- Furfural is reacted with chlorine or bromine in aqueous solution to induce ring-opening.

- The resulting mixture is reacted with ammonium sulfamate solution at low temperature (5-10 °C) to form 2-amino-3-hydroxypyridine sulfonate.

- Hydrolysis under alkaline conditions (pH 8-9, 80-90 °C) yields brown 2-amino-3-hydroxypyridine with ~75-77% yield and ~96% purity.

- Further purification involves dissolution in dimethylformamide at 100 °C, thermal filtration, cooling to -5 °C, and recrystallization from methanol to produce a white solid with 99.9% purity and 70.5% yield based on furfural.

This method highlights an efficient and scalable approach for producing high-purity hydroxypyridine derivatives.

Research Outcomes and Data Summary

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The hydroxypyridinyl group can chelate metal ions, affecting the activity of metalloenzymes. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride

- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Uniqueness

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and a hydroxypyridinyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups. Additionally, the stereochemistry of the compound (3S) adds another layer of specificity in its interactions with biological targets.

Biological Activity

Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride, also known by its CAS number 2059915-50-1, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₉H₁₂ClN₂O₃

- Molecular Weight : 232.66 g/mol

- CAS Number : 2059915-50-1

- PubChem ID : 134690889

The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in apoptosis and oxidative stress. It has been shown to influence the production of reactive oxygen species (ROS), which play a critical role in cancer pathogenesis and therapy response.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride. The following table summarizes key findings from relevant research:

In a study involving the A549 cell line, compounds similar to methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate were found to reduce cell viability by over 50% and suppress migration, indicating strong potential for further development as an anticancer agent .

Neuroprotective Effects

The compound's neuroprotective capabilities have also been investigated, particularly in models of Parkinson's disease. Research indicates that it can modulate oxidative stress and protect dopaminergic neurons from toxins such as 6-hydroxydopamine (6-OHDA) and MPP+ . Key findings include:

- Mechanism : The compound enhances the activity of endogenous antioxidant systems, reducing neuronal damage.

- Cell Viability : In treated models, neuronal survival rates improved significantly compared to untreated controls.

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers evaluated the efficacy of methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride against various cancer cell lines. The results indicated that this compound could selectively induce apoptosis in malignant cells while sparing non-cancerous cells, showcasing its therapeutic potential without significant toxicity.

-

Neuroprotection in Parkinson's Disease Models :

- In an experimental setup using LUHMES dopaminergic neuronal precursor cells, treatment with methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride led to a marked decrease in cell death induced by neurotoxic agents. This suggests that the compound may offer protective effects against neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride?

- Methodological Answer : The compound is typically synthesized via a multi-step approach involving:

- Amino ester formation : Condensation of 2-hydroxypyridine-4-carbaldehyde with methyl acrylate derivatives under basic conditions to form the β-keto ester intermediate .

- Reductive amination : Reduction of the β-keto ester using catalysts like Pd/C or NaBH4 in the presence of ammonium chloride to introduce the amino group. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2Cl2/MeOH eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the pyridine ring protons (δ 6.8–8.2 ppm), methoxy group (δ 3.7 ppm), and the β-amino ester moiety (δ 3.1–3.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z [M+H]+ and isotopic patterns confirm molecular weight and chloride presence .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve low yields during the reductive amination step?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-reduction or dimerization). Strategies include:

- Catalyst optimization : Use of PtO2 instead of Pd/C to enhance selectivity for the primary amine .

- pH control : Maintaining reaction pH between 6–7 using buffered systems (e.g., ammonium acetate) to stabilize intermediates .

- Temperature modulation : Lowering reaction temperature to 0–5°C to suppress side reactions .

Q. What are the key challenges in analyzing stereochemical purity, and how can they be addressed?

- Methodological Answer : The α-carbon of the amino ester is stereogenic, requiring chiral analysis:

- Chiral HPLC : Use of Chiralpak® AD-H columns with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Confirms absolute configuration by comparing experimental spectra with computational models (e.g., DFT calculations) .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer :

- Hydrolysis susceptibility : The ester group degrades in humid environments. Store at ≤−20°C in airtight containers with desiccants (e.g., silica gel) .

- Photodegradation : Exposure to UV light induces decomposition. Use amber vials and conduct stability studies under ICH Q1A guidelines (25°C/60% RH) .

- Solution stability : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrolysis during assays .

Q. What strategies are effective for identifying and quantifying impurities in batch synthesis?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., unreacted aldehyde or dimerized byproducts) with high sensitivity. Use gradient elution (0.1% formic acid in H2O/MeCN) .

- NMR spiking experiments : Add known reference standards (e.g., 2-hydroxypyridine derivatives) to identify impurities via signal splitting .

- Accelerated degradation studies : Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions reveals potential degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity verification : Re-measure melting points using DSC (differential scanning calorimetry) and compare with literature values (e.g., 186–189°C for hydrochloride salts) .

- Solvent effects : Confirm that spectral data (e.g., NMR) were acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3), as shifts vary with solvent polarity .

- Batch-to-batch variability : Analyze multiple synthesis batches using standardized protocols to isolate operator- or reagent-driven inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.